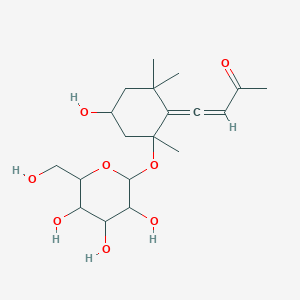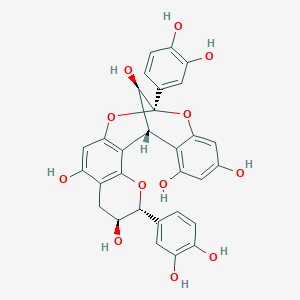
Proantocianidina A1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Proanthocyanidin A1 is a type of proanthocyanidin, which are polyphenolic compounds found abundantly in plants. These compounds are known for their antioxidant properties and are widely distributed in fruits, vegetables, nuts, seeds, flowers, and bark. Proanthocyanidin A1, in particular, is a dimeric form of proanthocyanidin, composed of two flavan-3-ol units linked by an interflavan bond. It is known for its potential health benefits, including anti-inflammatory, antimicrobial, and cardioprotective effects .
Aplicaciones Científicas De Investigación
Proanthocyanidin A1 has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Proanthocyanidin A1, also known as Procyanidin A1, primarily targets the JAK2/STAT3 pathway . This pathway plays a crucial role in cellular responses to cytokines and growth factors . It is involved in various biological processes, including cell growth, differentiation, and immune response .
Mode of Action
Proanthocyanidin A1 interacts with its target by directly binding to JAK2 . This binding exerts a potent activating effect, leading to the activation of the JAK2/STAT3 pathway . The activation of this pathway promotes the proliferation of megakaryocytes (MKs), the precursor cells of platelets . This interaction results in changes at the cellular level, particularly in the production of platelets .
Biochemical Pathways
The activation of the JAK2/STAT3 pathway by Proanthocyanidin A1 affects downstream effects related to platelet production . This pathway is crucial for transmitting signals from various cytokines and growth factors from the cell surface to the nucleus . The activation of this pathway leads to the transcription of genes involved in cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
It’s known that proanthocyanidin a1 can be orally administered, suggesting it has good bioavailability .
Result of Action
The activation of the JAK2/STAT3 pathway by Proanthocyanidin A1 leads to an increase in the production of platelets . This increase in platelet production can help ameliorate conditions such as chemotherapy-induced thrombocytopenia . Additionally, Proanthocyanidin A1 has been shown to have systemic hypoglycemic and lipid-lowering effects, as well as local anti-inflammatory actions on the intestinal epithelium .
Action Environment
The action of Proanthocyanidin A1 can be influenced by various environmental factors. For example, the presence of other compounds in the environment can affect the stability and efficacy of Proanthocyanidin A1 . Furthermore, the physiological state of the individual, such as their health status and genetic makeup, can also influence the compound’s action .
Análisis Bioquímico
Biochemical Properties
Proanthocyanidin A1 interacts with various enzymes, proteins, and other biomolecules. It is a polymer comprising many different monomers, such as catechins and epicatechins . The monomers are usually linked to each other by two types of links, A-linkages (C-O-C) and B-linkages (C-C), to form the polymers .
Cellular Effects
Proanthocyanidin A1 has been demonstrated to promote the proliferation of megakaryocytes (MKs), the precursor cells of platelets . It can induce the differentiation of these cells in a dose/time-dependent manner . Furthermore, it has been shown to act as an anti-inflammatory, inhibit adipogenesis, melanogenesis, oxidative stress, and enhance lipid metabolism and macrophage activity .
Molecular Mechanism
Proanthocyanidin A1 exerts its effects at the molecular level through various mechanisms. It has been found to directly bind to JAK2, a protein tyrosine kinase, to exert a potent activating effect . This interaction leads to the activation of the JAK2/STAT3 pathway, which plays a crucial role in cell proliferation and differentiation .
Temporal Effects in Laboratory Settings
The effects of Proanthocyanidin A1 can change over time in laboratory settings. They also protect plants from heavy metals by chelation by the hydroxyl groups of proanthocyanidins .
Dosage Effects in Animal Models
They have been shown to reduce chronic diseases and metabolic disorders .
Metabolic Pathways
Proanthocyanidin A1 is involved in the flavonoid pathway, which also produces anthocyanins and flavonols . It is synthesized as some of the end-products of this pathway by different consecutive enzymatic activities, from the same precursor—naringenin .
Transport and Distribution
It is known that flavonoids, including proanthocyanidins, are synthesized in the cytoplasm and accumulated into the vacuole and apoplast .
Subcellular Localization
It is known that flavonoids, including proanthocyanidins, are synthesized in the cytoplasm . One study has shown that a putative proanthocyanidin transporter is localized in the tonoplast .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of proanthocyanidin A1 typically involves the condensation of flavan-3-ol units. One common method is the oxidative coupling of catechin or epicatechin monomers. This reaction can be catalyzed by enzymes such as peroxidases or laccases, or by chemical oxidants like ferric chloride. The reaction conditions often include an aqueous or alcoholic solvent, with the pH adjusted to slightly acidic conditions to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of proanthocyanidin A1 often involves extraction from natural sources such as grape seeds, pine bark, or other plant materials rich in proanthocyanidins. The extraction process typically uses solvents like ethanol or acetone, followed by purification steps such as column chromatography to isolate the desired compound .
Types of Reactions:
Oxidation: Proanthocyanidin A1 can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.
Substitution: Proanthocyanidin A1 can participate in substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ferric chloride, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides, under basic or acidic conditions.
Major Products:
Oxidation: Quinones, oxidized flavan-3-ol derivatives.
Reduction: Reduced flavan-3-ol units.
Substitution: Acylated or alkylated proanthocyanidin derivatives.
Comparación Con Compuestos Similares
- Proanthocyanidin B1
- Proanthocyanidin B2
- Proanthocyanidin C1
- Catechin
- Epicatechin
- Epicatechin gallate
Propiedades
Número CAS |
103883-03-0 |
|---|---|
Fórmula molecular |
C30H24O12 |
Peso molecular |
576.5 g/mol |
Nombre IUPAC |
(1R,5R,6S,13S)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26+,27+,29?,30-/m0/s1 |
Clave InChI |
NSEWTSAADLNHNH-NINJZYSQSA-N |
SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
SMILES isomérico |
C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4C([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
SMILES canónico |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Apariencia |
Brown powder |
melting_point |
300 °C |
Descripción física |
Solid |
Sinónimos |
proanthocyanidin A-1 proanthocyanidin A1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



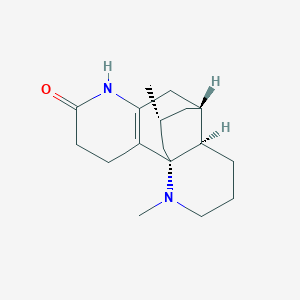
![5,7-Dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B211562.png)
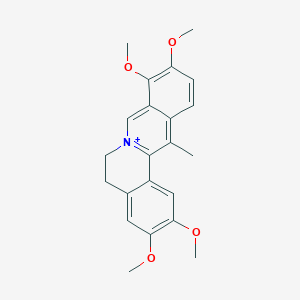
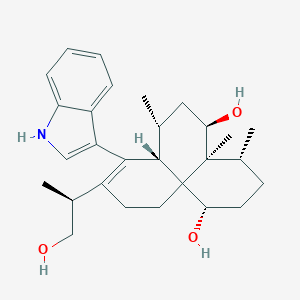



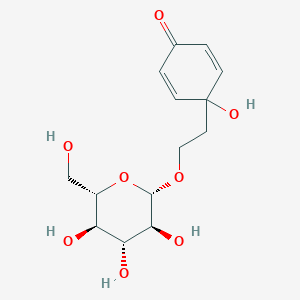
![4-[(1E,3R)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol](/img/structure/B211725.png)
![2-[1-hydroxy-1-(5,6,14,17-tetrahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B211769.png)

